Cas no 2680748-06-3 (benzyl N-3-cyano-4-methyl-1-(pyridin-3-yl)-1H-pyrazol-5-ylcarbamate)

Benzyl N-3-cyano-4-methyl-1-(pyridin-3-yl)-1H-pyrazol-5-ylcarbamate is a specialized pyrazole-based carbamate derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the cyano and pyridinyl substituents, contribute to its reactivity and binding affinity, making it a valuable intermediate in synthetic chemistry. The compound’s stability and well-defined molecular framework facilitate its use in the development of biologically active molecules. Its pyrazole core is known for modulating interactions with various enzymatic targets, while the carbamate group enhances its versatility in further functionalization. This compound is particularly suited for studies requiring precise molecular modifications in drug discovery and material science.
benzyl N-3-cyano-4-methyl-1-(pyridin-3-yl)-1H-pyrazol-5-ylcarbamate structure
2680748-06-3 structure
Product Name:benzyl N-3-cyano-4-methyl-1-(pyridin-3-yl)-1H-pyrazol-5-ylcarbamate
CAS No:2680748-06-3
MF:C18H15N5O2
MW:333.344002962112
CID:5622904
PubChem ID:165942663
Update Time:2025-06-08

benzyl N-3-cyano-4-methyl-1-(pyridin-3-yl)-1H-pyrazol-5-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • benzyl N-[3-cyano-4-methyl-1-(pyridin-3-yl)-1H-pyrazol-5-yl]carbamate
    • 2680748-06-3
    • EN300-28296034
    • benzyl N-3-cyano-4-methyl-1-(pyridin-3-yl)-1H-pyrazol-5-ylcarbamate
    • Inchi: 1S/C18H15N5O2/c1-13-16(10-19)22-23(15-8-5-9-20-11-15)17(13)21-18(24)25-12-14-6-3-2-4-7-14/h2-9,11H,12H2,1H3,(H,21,24)
    • InChI Key: ZOGONRAHHFMKNY-UHFFFAOYSA-N
    • SMILES: O(C(NC1=C(C)C(C#N)=NN1C1C=NC=CC=1)=O)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 333.12257474g/mol
  • Monoisotopic Mass: 333.12257474g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 499
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 92.8Ų

benzyl N-3-cyano-4-methyl-1-(pyridin-3-yl)-1H-pyrazol-5-ylcarbamate Pricemore >>

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Additional information on benzyl N-3-cyano-4-methyl-1-(pyridin-3-yl)-1H-pyrazol-5-ylcarbamate

Recent Advances in the Study of Benzyl N-3-cyano-4-methyl-1-(pyridin-3-yl)-1H-pyrazol-5-ylcarbamate (CAS: 2680748-06-3)

The compound benzyl N-3-cyano-4-methyl-1-(pyridin-3-yl)-1H-pyrazol-5-ylcarbamate (CAS: 2680748-06-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.

Recent studies have highlighted the role of benzyl N-3-cyano-4-methyl-1-(pyridin-3-yl)-1H-pyrazol-5-ylcarbamate as a promising scaffold for the development of novel kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The unique pyrazole-pyridine core of this compound has been shown to interact selectively with specific kinase targets, offering a potential avenue for targeted therapy.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficient synthesis of benzyl N-3-cyano-4-methyl-1-(pyridin-3-yl)-1H-pyrazol-5-ylcarbamate via a multi-step reaction sequence. The compound exhibited potent inhibitory activity against a panel of kinases, with particular efficacy against the JAK2 and FLT3 kinases, which are known to play roles in hematologic malignancies. The study also reported favorable pharmacokinetic properties, suggesting its potential for further preclinical development.

Another key finding comes from a recent in vitro study, where benzyl N-3-cyano-4-methyl-1-(pyridin-3-yl)-1H-pyrazol-5-ylcarbamate was evaluated for its anti-inflammatory properties. The compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential utility in treating chronic inflammatory conditions. Mechanistic studies indicated that this effect was mediated through the modulation of the NF-κB signaling pathway.

Despite these promising results, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. Current research efforts are focused on structural modifications to enhance its therapeutic index. For instance, a recent patent application disclosed derivatives of benzyl N-3-cyano-4-methyl-1-(pyridin-3-yl)-1H-pyrazol-5-ylcarbamate with improved solubility and bioavailability profiles, which could facilitate its transition into clinical trials.

In conclusion, benzyl N-3-cyano-4-methyl-1-(pyridin-3-yl)-1H-pyrazol-5-ylcarbamate represents a versatile and pharmacologically active scaffold with significant potential in drug discovery. Ongoing research is expected to further elucidate its mechanisms of action and expand its therapeutic applications, particularly in oncology and immunology. Future studies should prioritize in vivo validation and toxicological assessments to advance this compound toward clinical development.

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